Methanesulfonamide

Catalog No.
S578874
CAS No.
3144-09-0
M.F
CH5NO2S
M. Wt
95.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonamide

CAS Number

3144-09-0

Product Name

Methanesulfonamide

IUPAC Name

methanesulfonamide

Molecular Formula

CH5NO2S

Molecular Weight

95.12 g/mol

InChI

InChI=1S/CH5NO2S/c1-5(2,3)4/h1H3,(H2,2,3,4)

InChI Key

HNQIVZYLYMDVSB-UHFFFAOYSA-N

SMILES

Array

Synonyms

Mesylamide; Methanesulfonic Amide; Methanesulphonamide; Methylsulfonamide; NSC 191039; NSC 271

Canonical SMILES

CS(=O)(=O)N

The exact mass of the compound Methanesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 271. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methanesulfonamide is the simplest primary sulfonamide, serving as a highly efficient nucleophile, protecting group, and catalytic additive in advanced organic synthesis. Characterized by a low molecular weight and a pKa of approximately 10.8-11.0 in aqueous and methanol systems, it provides a balanced electronic profile that is significantly less acidic than fluorinated analogs while offering a higher atom economy compared to bulkier aromatic sulfonamides [1]. In industrial and pharmaceutical procurement, it is primarily sourced as an essential rate-accelerating additive for the Sharpless asymmetric dihydroxylation of non-terminal olefins, and as an efficient precursor for introducing methylsulfonyl (mesyl) groups in the synthesis of active pharmaceutical ingredients (APIs) [2].

Substituting methanesulfonamide with common aromatic alternatives like p-toluenesulfonamide (PTSA-NH2) or highly electron-withdrawing analogs like trifluoromethanesulfonamide fundamentally alters reaction kinetics, atom economy, and product stability. In asymmetric dihydroxylation, methanesulfonamide specifically acts as both a cosolvent and a general acid catalyst for certain olefin classes; omitting it or substituting it can stall the hydrolysis of the osmate ester intermediate, extending reaction times from hours to days [1]. Furthermore, in elimination or protection-deprotection workflows, the use of bulkier sulfonamides nearly doubles the leaving group mass, significantly degrading the process mass intensity (PMI)[2]. Conversely, fluorinated analogs introduce extreme acidity (pKa ~2.7) that can trigger unwanted acid-catalyzed side reactions or completely deactivate the nucleophilicity of the conjugate anion, making them unsuitable for standard amination workflows[3].

Reaction Acceleration in Sharpless Asymmetric Dihydroxylation

In the Sharpless asymmetric dihydroxylation of non-terminal aliphatic and conjugated aromatic olefins, the hydrolysis of the intermediate osmate ester is often the rate-limiting step. The addition of methanesulfonamide acts as a cosolvent and general acid catalyst, dramatically accelerating this step. Studies demonstrate that for specific non-terminal olefins, omitting methanesulfonamide results in prolonged reaction times (t90% up to 1200 minutes), whereas its inclusion accelerates the process significantly, reducing reaction times by an order of magnitude compared to baseline conditions without the additive[1].

Evidence DimensionReaction time (t90%) for osmate ester hydrolysis
Target Compound DataAccelerated reaction (e.g., <100 minutes for specific substrates)
Comparator Or BaselineNo additive (Baseline: up to 1200 minutes)
Quantified DifferenceUp to a 10-fold to 15-fold reduction in reaction time.
ConditionsBiphasic Sharpless AD conditions, 0 °C, non-terminal olefin substrates.

Crucial for scaling up asymmetric syntheses, as it directly increases throughput and prevents catalyst deactivation caused by stalled reaction cycles.

Atom Economy in Sulfonyl Transfer and Elimination Workflows

When utilized as a nitrogen source in aza-Michael additions or as a removable protecting/leaving group (e.g., in the synthesis of 1,2-dihydroquinolines), methanesulfonamide offers a significant mass advantage over the widely used p-toluenesulfonamide. The methylsulfonyl (mesyl) group has a mass of 79 Da, compared to the 155 Da mass of the p-toluenesulfonyl (tosyl) group [1]. This results in a nearly 50% reduction in waste mass generated during the elimination or deprotection step, substantially improving the atom economy and reducing the overall process mass intensity (PMI) of the synthetic route.

Evidence DimensionLeaving group mass and byproduct generation
Target Compound DataMesyl group (79 Da)
Comparator Or Baselinep-Toluenesulfonamide (Tosyl group, 155 Da)
Quantified Difference49% reduction in leaving group mass per mole of product synthesized.
ConditionsElimination step in aza-Michael initiated quinoline synthesis or general deprotection.

Directly impacts waste disposal costs and environmental metrics (PMI) in pharmaceutical manufacturing, making it the preferred choice for atom-economical scale-up.

Electronic Profile and Acidity Control in Reagent Selection

The electronic properties of sulfonamides dictate their nucleophilicity and compatibility with acid-sensitive substrates. Methanesulfonamide exhibits a pKa of approximately 10.8 to 11.0 in methanol, maintaining sufficient basicity to be protonated at the nitrogen atom. In stark contrast, trifluoromethanesulfonamide (triflamide) is highly acidic, with a pKa of ~2.7 in methanol, due to the extreme electron-withdrawing nature of the CF3 group [1]. This ~8-order-of-magnitude difference means the methanesulfonamide conjugate anion retains strong nucleophilicity, whereas the triflamide anion is highly delocalized and deactivated, limiting its utility in standard nucleophilic substitution pathways.

Evidence DimensionAcidity (pKa in Methanol)
Target Compound DatapKa ~11.0
Comparator Or BaselineTrifluoromethanesulfonamide (pKa ~2.7)
Quantified Difference8.3 pKa unit difference (over 100 million times less acidic).
ConditionsStandard pKa measurement in methanol/water mixtures.

Enables the procurement of a reactive nitrogen nucleophile that will not inadvertently catalyze unwanted side reactions or self-deactivate in basic media.

Rate-Accelerating Additive in Commercial Asymmetric Synthesis

Directly leveraging its ability to accelerate osmate ester hydrolysis, methanesulfonamide is an essential procurement item for facilities performing Sharpless asymmetric dihydroxylation on non-terminal or sterically hindered olefins [1]. It ensures commercially viable reaction times and prevents the degradation of expensive chiral catalysts.

High-Atom-Economy Pharmaceutical Precursor

Based on its higher atom economy compared to p-toluenesulfonamide, methanesulfonamide is a highly efficient reagent for synthesizing active pharmaceutical ingredients (APIs) requiring an aza-Michael addition followed by an elimination step, such as substituted quinolines [2]. It minimizes process mass intensity and reduces downstream waste purification requirements.

Nucleophilic Sulfonylation in Acid-Sensitive Workflows

Because its pKa (~11.0) is significantly higher than that of fluorinated analogs, methanesulfonamide is selected for nucleophilic substitution reactions where the extreme acidity of trifluoromethanesulfonamide would cause substrate degradation or where a highly nucleophilic conjugate anion is required to drive the reaction to completion [3].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

95.00409958 Da

Monoisotopic Mass

95.00409958 Da

Heavy Atom Count

5

UNII

98YB2P6NHR

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3144-09-0

General Manufacturing Information

Methanesulfonamide: ACTIVE

Dates

Last modified: 08-15-2023

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